molecular formula C7H6ClNO2 B1399086 4-Chloro-5-methoxypyridine-2-carbaldehyde CAS No. 1060801-63-9

4-Chloro-5-methoxypyridine-2-carbaldehyde

Cat. No. B1399086
M. Wt: 171.58 g/mol
InChI Key: VQFYHMPKQNJQHF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxypyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1060801-63-9 . It has a molecular weight of 171.58 . The IUPAC name for this compound is 4-chloro-5-methoxy-2-pyridinecarbaldehyde .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-methoxypyridine-2-carbaldehyde is 1S/C7H6ClNO2/c1-11-7-3-9-5 (4-10)2-6 (7)8/h2-4H,1H3 . The InChI key is VQFYHMPKQNJQHF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-5-methoxypyridine-2-carbaldehyde is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

4-Chloro-5-methoxypyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1060801-63-9 . It’s typically stored at room temperature and comes in a powder form .

While specific applications for 4-Chloro-5-methoxypyridine-2-carbaldehyde were not found, related compounds such as pyridinecarboxaldehydes have been studied for their structural, energetic, and vibrational properties . These studies often involve quantum chemical calculations and spectroscopic techniques . The results of these studies can provide valuable insights into the properties of the molecules, which can inform their potential applications in various fields of research .

  • Synthesis of α-pyridoin : 6-Methoxy-2-pyridinecarboxaldehyde, a compound similar to 4-Chloro-5-methoxypyridine-2-carbaldehyde, has been used in the synthesis of the corresponding α-pyridoin via treatment with NaCN . This process could potentially be applied to 4-Chloro-5-methoxypyridine-2-carbaldehyde as well.

  • Palladium-catalyzed Hiyama cross-coupling : Another related compound, 5-Chloro-2-methoxypyridine, has been used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . This method could potentially be adapted for use with 4-Chloro-5-methoxypyridine-2-carbaldehyde.

  • Suzuki-Miyaura cross-coupling reactions : 5-Chloro-2-methoxypyridine has also been used in Suzuki-Miyaura cross-coupling reactions . This is another potential application for 4-Chloro-5-methoxypyridine-2-carbaldehyde.

  • Synthesis of α-pyridoin : 6-Methoxy-2-pyridinecarboxaldehyde, a compound similar to 4-Chloro-5-methoxypyridine-2-carbaldehyde, has been used in the synthesis of the corresponding α-pyridoin via treatment with NaCN . This process could potentially be applied to 4-Chloro-5-methoxypyridine-2-carbaldehyde as well.

  • Palladium-catalyzed Hiyama cross-coupling : Another related compound, 5-Chloro-2-methoxypyridine, has been used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . This method could potentially be adapted for use with 4-Chloro-5-methoxypyridine-2-carbaldehyde.

  • Suzuki-Miyaura cross-coupling reactions : 5-Chloro-2-methoxypyridine has also been used in Suzuki-Miyaura cross-coupling reactions . This is another potential application for 4-Chloro-5-methoxypyridine-2-carbaldehyde.

  • Structural, energetic, and vibrational properties studies : Pyridinecarboxaldehydes, a class of compounds that includes 4-Chloro-5-methoxypyridine-2-carbaldehyde, have been studied for their structural, energetic, and vibrational properties . These studies often involve quantum chemical calculations and spectroscopic techniques .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-5-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFYHMPKQNJQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxypyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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